

Sulfo-Cy3.5 Maleimide: A Technical Guide for Advanced Bioconjugation

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Compound of Interest

Compound Name: Sulfo-Cy3.5 maleimide

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For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3.5 maleimide is a water-soluble fluorescent dye engineered for the precise labeling of biomolecules. Its enhanced hydrophilicity, due to the presence of sulfonate groups, makes it an ideal candidate for conjugating to proteins, peptides, and other thiol-containing molecules in aqueous environments without the need for organic co-solvents.[1][2] This guide provides an in-depth overview of its properties, reaction mechanisms, and detailed protocols for its application in research and drug development.

Core Properties and Characteristics

Sulfo-Cy3.5 is a member of the cyanine dye family, known for their high molar extinction coefficients and good fluorescence quantum yields.[3] The "3.5" designation places its spectral properties between the more common Cy3 and Cy5 dyes.[4] The maleimide functional group provides high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[5][6]

Quantitative Data Summary

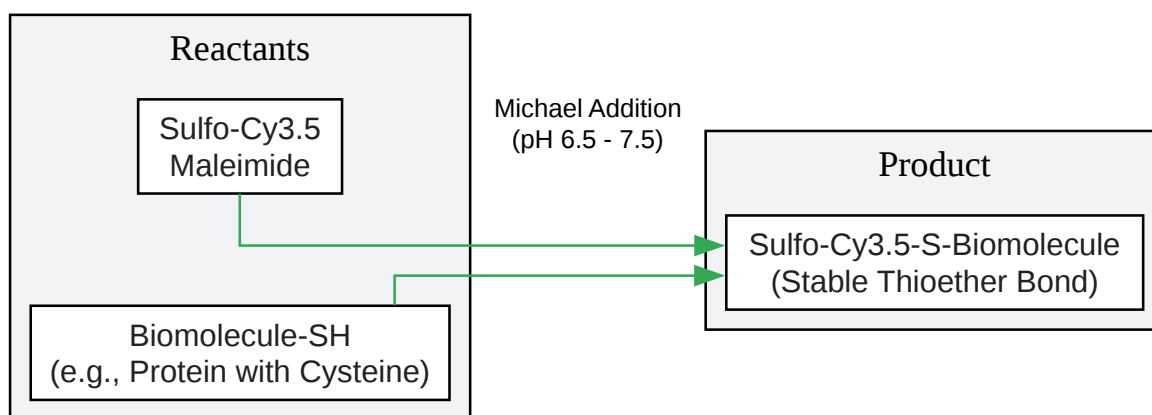
The following table summarizes the key quantitative properties of **Sulfo-Cy3.5 maleimide** and its close analog, Sulfo-Cy3 maleimide, for comparison.

Property	Sulfo-Cy3.5 Maleimide	Sulfo-Cy3 Maleimide	Data Source(s)
Excitation Maximum (λ_{ex})	~581 nm - 591 nm	548 nm	[5] [7] [8] [9]
Emission Maximum (λ_{em})	~596 nm - 604 nm	563 nm	[5] [7] [8] [9]
Molar Extinction Coefficient (ϵ)	~139,000 $\text{cm}^{-1}\text{M}^{-1}$	162,000 $\text{cm}^{-1}\text{M}^{-1}$	[4] [9]
Fluorescence Quantum Yield (Φ)	~0.11	0.1	[4] [9]
Molecular Formula	C44H43K3N4O15S4	C36H41KN4O9S2	MedChemExpress, BroadPharm
Molecular Weight	~1113.38 g/mol	~777 g/mol	MedChemExpress, BroadPharm
Solubility	Good in water, DMF, DMSO	Soluble in water, DMF, DMSO	[1] [2] [10]

Reaction Mechanism: Thiol-Maleimide Conjugation

The conjugation of **Sulfo-Cy3.5 maleimide** to a biomolecule is achieved through a Michael addition reaction between the maleimide group and a thiol group.[\[11\]](#)[\[12\]](#) This reaction is highly efficient and specific for thiols within a pH range of 6.5 to 7.5.[\[6\]](#)

Signaling Pathway Diagram



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Caption: Thiol-Maleimide Conjugation Reaction.

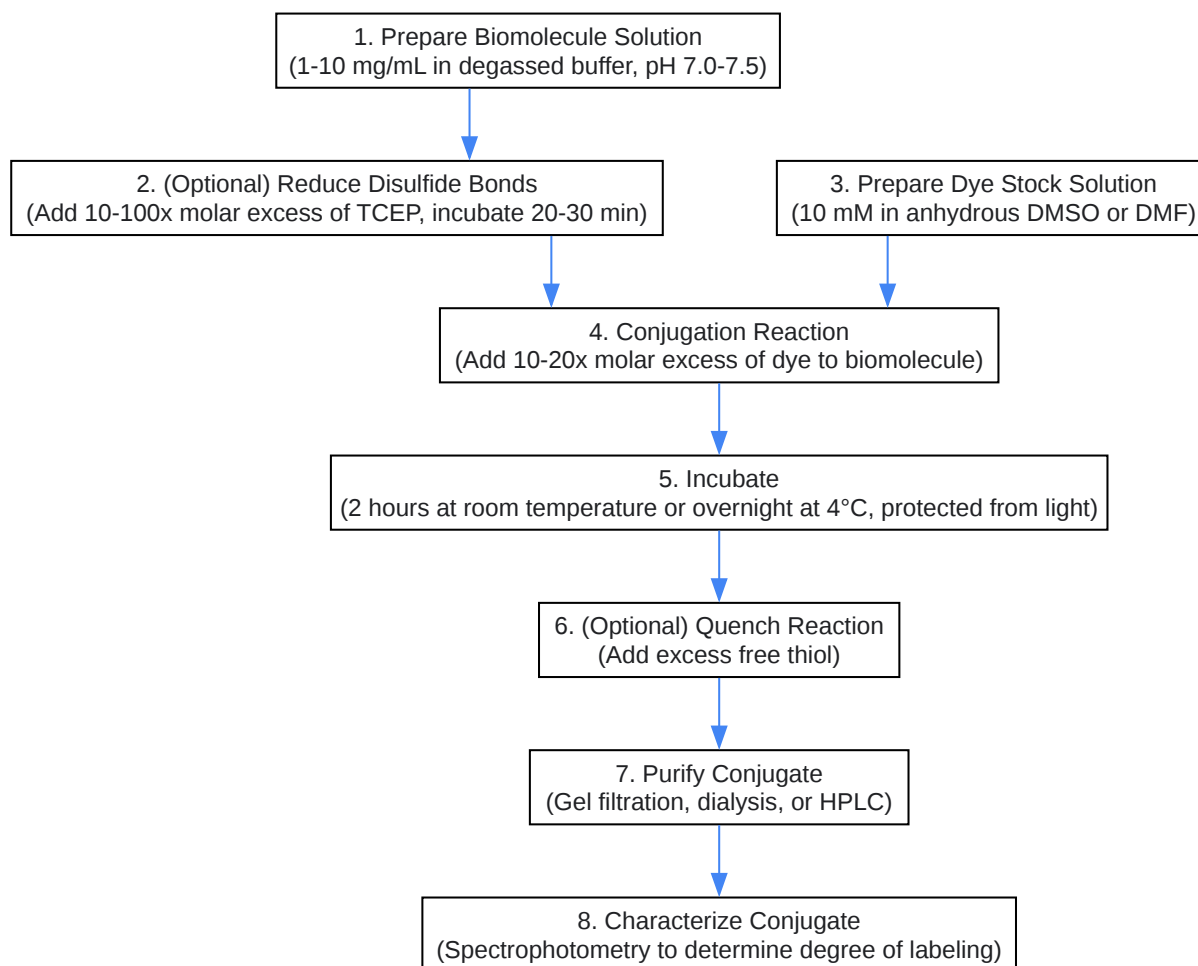
Experimental Protocols

The following are detailed methodologies for the labeling of proteins with **Sulfo-Cy3.5 maleimide**.

Materials and Reagents

- **Sulfo-Cy3.5 maleimide**
- Protein or other thiol-containing biomolecule
- Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[3]
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
- Quenching Reagent: 2-Mercaptoethanol or L-cysteine.
- Purification System: Gel filtration column (e.g., Sephadex G-25), dialysis, or HPLC.[13]
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for preparing the dye stock solution.[3]

Experimental Workflow Diagram



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Caption: Protein Labeling Workflow with **Sulfo-Cy3.5 Maleimide**.

Detailed Protocol for Protein Labeling

- Preparation of Protein Solution: Dissolve the protein to be labeled in a degassed conjugation buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.^[3] It is crucial that the buffer is

free of any thiol-containing compounds. Degassing the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon is recommended to prevent oxidation of free thiols.[3]

- **Reduction of Disulfide Bonds (Optional):** If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed by dialysis or a desalting column prior to the addition of the maleimide dye, as it will compete for the dye.
- **Preparation of Dye Stock Solution:** Prepare a 10 mM stock solution of **Sulfo-Cy3.5 maleimide** in anhydrous DMSO or DMF. This solution should be prepared fresh.
- **Conjugation Reaction:** While gently stirring or vortexing, add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.[4] The optimal molar ratio may need to be determined empirically for each specific protein.
- **Incubation:** Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[4]
- **Quenching the Reaction (Optional):** The reaction can be stopped by adding a small molecule thiol such as 2-mercaptoethanol or L-cysteine to consume any unreacted maleimide.
- **Purification of the Conjugate:** Remove the unreacted dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25), dialysis, or HPLC.[13] The choice of purification method will depend on the properties of the biomolecule.
- **Characterization of the Conjugate:** The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~581 nm for Sulfo-Cy3.5).

Applications in Research and Drug Development

The high fluorescence intensity and water solubility of **Sulfo-Cy3.5 maleimide** make it a versatile tool for a variety of applications, including:

- Fluorescence Microscopy: For the visualization of labeled proteins and their localization within cells and tissues.[\[7\]](#)
- Flow Cytometry: For the detection and quantification of cell surface or intracellular proteins.[\[7\]](#)
- Molecular Probes: In the development of fluorescent probes to study biomolecular interactions.[\[7\]](#)[\[8\]](#)
- Antibody-Drug Conjugates (ADCs): While not a direct therapeutic agent, the principles of maleimide conjugation are central to the construction of ADCs, where cytotoxic drugs are linked to antibodies for targeted cancer therapy.[\[12\]](#)

Conclusion

Sulfo-Cy3.5 maleimide is a robust and reliable fluorescent probe for the site-specific labeling of biomolecules. Its favorable spectral properties, high water solubility, and specific reactivity with thiols provide researchers and drug development professionals with a powerful tool for a wide range of bioanalytical and imaging applications. Adherence to optimized protocols is key to achieving successful and reproducible bioconjugation.

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